BenchChemオンラインストアへようこそ!

7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine (CAS 1313712-46-7, MW 277.57, C₈H₆BrClN₂S) is a trisubstituted thieno[3,2-d]pyrimidine heterocycle bearing bromine at C7 of the thiophene ring, chlorine at C4 of the pyrimidine ring, and methyl groups at positions 2 and 6. The thieno[3,2-d]pyrimidine scaffold is a recognized purine isostere extensively employed in kinase inhibitor design.

Molecular Formula C8H6BrClN2S
Molecular Weight 277.57 g/mol
CAS No. 1313712-46-7
Cat. No. B1442978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine
CAS1313712-46-7
Molecular FormulaC8H6BrClN2S
Molecular Weight277.57 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(S1)C(=NC(=N2)C)Cl)Br
InChIInChI=1S/C8H6BrClN2S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3
InChIKeyHKPPIBGQTOOCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine (CAS 1313712-46-7): A Dual-Halogen Thienopyrimidine Building Block for Sequential Medicinal Chemistry Diversification


7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine (CAS 1313712-46-7, MW 277.57, C₈H₆BrClN₂S) is a trisubstituted thieno[3,2-d]pyrimidine heterocycle bearing bromine at C7 of the thiophene ring, chlorine at C4 of the pyrimidine ring, and methyl groups at positions 2 and 6 [1]. The thieno[3,2-d]pyrimidine scaffold is a recognized purine isostere extensively employed in kinase inhibitor design [2]. This compound's defining feature is the orthogonal reactivity of its two halogen handles: the C7-Br enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C4-Cl undergoes nucleophilic aromatic substitution (SNAr), permitting sequential, chemoselective elaboration into trisubstituted derivatives [1][3]. Commercial availability at ≥97–98% purity from multiple vendors supports its use as a research intermediate .

Why 7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine Cannot Be Replaced by Close Analogs: Substitution-Pattern-Dependent Reactivity and Biological Outcome


Thieno[3,2-d]pyrimidines with superficially similar halogenation patterns are not interchangeable. Systematic structure-activity relationship (SAR) studies have demonstrated that replacement of the C4-chlorine with hydrogen, amine, or triazole abolishes antiproliferative activity entirely (IC₅₀ shift from sub-micromolar to >250 µM) [1]. Conversely, introduction of bromine at C7 fundamentally alters the cytotoxic mechanism—eliminating cell-type-dependent differences in cell cycle arrest [2]. The 2,6-dimethyl groups further differentiate this compound from the non-methylated 7-bromo-4-chlorothieno[3,2-d]pyrimidine (CAS 31169-27-4) by increasing lipophilicity (XLogP3 3.8 vs. 3.0) [3][4], which impacts both the physicochemical properties of downstream derivatives and the steric environment during sequential functionalization. A user selecting a 4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine lacking the C7-bromo handle (CAS 1233025-67-6) forfeits the capacity for C7-directed cross-coupling . These quantitative differences in reactivity, biological essentiality, and physicochemical profile mean that analog substitution introduces non-trivial risks to synthetic route design and biological outcome.

Quantitative Differentiation Evidence for 7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine (CAS 1313712-46-7)


Orthogonal C7-Br and C4-Cl Reactivity Enables Chemoselective Sequential Functionalization Not Achievable with Mono-Halogen or Bis-Chloro Analogs

The target compound possesses two electronically and positionally distinct halogen leaving groups: C4-Cl on the electron-deficient pyrimidine ring (activated for SNAr) and C7-Br on the electron-rich thiophene ring (activated for Pd-catalyzed cross-coupling). This orthogonality has been explicitly exploited in the literature: the ChemMedChem 2023 study demonstrates that 7-bromo-4-chloro-thieno[3,2-d]pyrimidine scaffolds can undergo sequential SNAr at C4 (with secondary amines) followed by Suzuki coupling at C7 (with aryl/heteroaryl boronic acids) to generate diverse trisubstituted derivatives with h-NTPDase isoform-selective inhibitory activity [1]. In contrast, the mono-halogen analog 4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine (CAS 1233025-67-6) lacks the C7-Br handle entirely, restricting diversification to a single C4 vector; the bis-chloro analog 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 41102-25-4) has two chlorine atoms on the pyrimidine ring, reducing the chemoselectivity window between C2 and C4 positions [1][2]. The 2,6-dimethyl groups on the target compound further lock the C2 position, ensuring reaction fidelity at C4 and C7 only.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

C4-Chlorine Is Essential for Antiproliferative Activity: Quantitative SAR Evidence from Matched Molecular Pairs

In a systematic SAR study of halogenated thieno[3,2-d]pyrimidines reported in Bioorganic & Medicinal Chemistry (2014), the necessity of the C4-chlorine substituent for antiproliferative activity was quantitatively established using matched molecular pairs. Compound 1 (4,7-dichloro-thieno[3,2-d]pyrimidine) exhibited IC₅₀ values of 0.67 ± 0.50 µM (L1210), 5.2 ± 1.3 µM (CEM), and 3.9 ± 0.5 µM (HeLa) across three cancer cell lines [1]. Replacement of the C4-Cl with hydrogen (Compound 5) resulted in complete loss of activity across all three lines (IC₅₀ > 250 µM), representing a >370-fold reduction in potency. Substitution of C4-Cl with amine (Compound 6) or triazole (Compound 7) likewise abolished activity (IC₅₀ > 250 µM) [1]. This demonstrates that the C4-Cl is not merely a synthetic handle but a pharmacophoric requirement—and that analogs lacking this feature (e.g., 7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one, CAS 1313712-31-0, or 7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine, CAS 1313712-44-5) are predicted to be biologically inert in this antiproliferative context.

Cancer Biology Structure-Activity Relationship Antiproliferative Screening

C7-Bromine Substituient Profoundly Modifies Cytotoxic Mechanism: Evidence from Breast Cancer Cell Models

A 2015 study assessed halogenated thieno[3,2-d]pyrimidines in MDA-MB-231 aggressive breast cancer cells. The 2,4-dichloro analog (lacking C7-Br) showed cell-type-dependent cytotoxicity: it was less toxic to MDA-MB-231 cells than previously observed in L1210 leukemia cells, and induced G2/M cell cycle arrest specifically in MDA-MB-231 cells. Critically, the introduction of bromine at C7 of the 2,4-dichloro scaffold eliminated these cell-type-dependent differences in both cytotoxicity and cell cycle status [1]. This demonstrates that the C7-Br substituent is not merely an inert synthetic handle but actively modulates the biological mechanism of the scaffold—a functional property that would be absent in analogs lacking the C7-bromine (e.g., 4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine, CAS 1233025-67-6).

Cancer Cell Biology Mechanism of Action Cell Cycle Analysis

2,6-Dimethyl Substitution Increases Lipophilicity by ΔXLogP3 ≈ 0.8 vs. Non-Methylated Analog, Influencing Derivative Drug-Likeness

Comparison of computed physicochemical properties between the target compound and its non-methylated analog reveals a substantial difference in lipophilicity. The target compound (7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine) has an XLogP3 of 3.8 [1], while the non-methylated comparator 7-Bromo-4-chlorothieno[3,2-d]pyrimidine (CAS 31169-27-4) has an XLogP3 of 3.0 as reported in PubChem (release 2021.05.07) [2], with an independent source reporting LogP of 3.38 . This ΔXLogP3 of 0.8 represents a significant increase in lipophilicity attributable solely to the two methyl groups. In medicinal chemistry, each additional log unit of lipophilicity typically correlates with increased membrane permeability but also potentially increased metabolic clearance and promiscuity risk—meaning the 2,6-dimethyl pattern is a meaningful selectivity and pharmacokinetic tuning element, not a passive structural feature. The target compound also possesses zero hydrogen bond donors vs. potential donors in 4-one or 4-amine analogs, further influencing permeability [1].

Physicochemical Properties Drug Design Lead Optimization

Validated Synthetic Utility: Target Compound Core Serves as Key Intermediate in Patent-Exemplified Kinase Inhibitor Programs

The synthetic utility of the 4-chloro-2,6-dimethyl-7-aryl-thieno[3,2-d]pyrimidine scaffold—directly accessible from the target compound via Suzuki coupling at C7—has been validated in patent literature. Taisho Pharmaceutical's patent CN1910190A exemplifies the compound 7-(4-bromo-2,6-dimethyl-phenyl)-4-chloro-2,6-dimethyl-thieno[3,2-d]pyrimidine as a key intermediate for generating biologically active derivatives [1]. The scaffold's 7-aryl derivatives were elaborated via SNAr at C4 with cyclic amines (piperidine derivatives) to produce compounds for therapeutic applications. The Shanghai Institute of Materia Medica patent CN108727404B further demonstrates that structurally related 6-bromo-4-chloro-thieno[3,2-d]pyrimidines serve as BTK inhibitor precursors, with the C4-Cl enabling SNAr with phenols (86% yield) and the C6/C7-Br enabling subsequent Suzuki coupling [2]. This dual use—SNAr then cross-coupling—is precisely the reactivity profile that differentiates the target compound from analogs lacking one of the two halogen handles. The 2,6-dimethylthieno[3,2-d]pyrimidine thesis (HAL tel-01132397) further establishes that trihalogenated thieno[3,2-d]pyrimidine intermediates (Br at C7, Cl at C2 and C4) are privileged starting points for generating diverse kinase inhibitor libraries, with the 7-bromo-2,4-dichloro derivative enabling trisubstituted product diversity [3].

Kinase Inhibitors Patent Chemistry Pharmaceutical Intermediates

Optimal Application Scenarios for 7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine (CAS 1313712-46-7) Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis Requiring Sequential C7→C4 Diversification

For medicinal chemistry teams building focused kinase inhibitor libraries, the orthogonal C7-Br and C4-Cl reactivity enables a two-step sequential diversification: (1) Suzuki coupling at C7 to introduce aryl/heteroaryl diversity, followed by (2) SNAr at C4 with amine nucleophiles to elaborate the pyrimidine vector. This sequence is literature-validated in the ChemMedChem 2023 h-NTPDase inhibitor study [1] and patent-exemplified in Taisho CN1910190A for generating biologically active thienopyrimidine derivatives [2]. The 2,6-dimethyl groups ensure that only C7 and C4 are functionalized, eliminating regioselectivity ambiguity. The 4-chloro-2,6-dimethyl analog lacking C7-Br cannot support this sequence, while the bis-chloro analog introduces competing C2 vs. C4 selectivity issues.

Anticancer Agent Development Requiring C4-Cl Pharmacophoric Integrity and C7-Dependent Mechanism Modulation

SAR evidence from Bioorg Med Chem (2014) demonstrates that the C4-Cl is essential for antiproliferative activity (>370-fold potency loss upon replacement with H, NH₂, or triazole), and evidence from the MDA-MB-231 breast cancer model shows that C7-Br eliminates cell-type-dependent cytotoxic variability [3]. For oncology programs targeting aggressive or metastatic cancers where predictable, cell-type-independent activity is desired, the target compound provides both the essential C4-Cl pharmacophore and the C7-Br mechanistic modulator in a single building block. Analogs lacking either feature (4-one, 4-amine, or non-brominated variants) are predicted to produce derivatives with inferior or mechanistically divergent activity profiles.

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity for ADME Profiling

The target compound's XLogP3 of 3.8 (Δ +0.8 vs. the non-methylated 7-bromo-4-chlorothieno[3,2-d]pyrimidine, XLogP3 = 3.0) provides a measurable lipophilicity advantage [4]. In lead optimization, this 0.8 log unit difference translates to approximately 6-fold higher predicted octanol-water partitioning for the scaffold and its derivatives. For programs operating near the edge of Lipinski compliance or seeking to balance permeability against metabolic stability, the 2,6-dimethyl substitution offers a tunable lipophilicity increment without introducing additional hydrogen bond donors or acceptors. The zero H-bond donor count further supports blood-brain barrier penetration potential relative to 4-one or 4-amine analogs.

Agrochemical Intermediate Synthesis Exploiting Dual Halogen Reactivity for Heterocycle Diversification

Beyond pharmaceutical applications, the dual-halogen thieno[3,2-d]pyrimidine scaffold is noted for utility in agrochemical synthesis, where the bromo and chloro substituents enable cross-coupling reactions (Suzuki, Buchwald-Hartwig) for precise functionalization [5]. The well-defined crystalline form ensures consistent purity and handling characteristics suitable for scale-up [5]. The combination of C7-Br (for C–C bond formation via Pd catalysis) and C4-Cl (for C–N or C–O bond formation via SNAr) provides two distinct diversification modes from a single intermediate, reducing the number of synthetic steps required to access diverse heterocyclic libraries for agrochemical screening.

Quote Request

Request a Quote for 7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.